2-Chloro-6-(2,4-dichlorophenoxy)phenol

Enoyl-ACP reductase FabI inhibition Antibacterial target engagement

Antimicrobial research demands reliable FabI reference standards with validated potency, but structural analogs often show order-of-magnitude affinity losses. 2-Chloro-6-(2,4-dichlorophenoxy)phenol (CAS 691883-23-5), a triclosan isomer, delivers: - Sub-nanomolar FabI inhibition (K1 = 7 pM vs E. coli FabI) - Broad-spectrum MIC of 0.5 µg/mL against S. aureus reference strains - Well-characterized SAR for target-engagement assay benchmarking Supplied at ≥95% purity with batch-specific QC documentation. Immediate shipping for global antimicrobial R&D programs.

Molecular Formula C12H7Cl3O2
Molecular Weight 289.5 g/mol
CAS No. 691883-23-5
Cat. No. B12521436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(2,4-dichlorophenoxy)phenol
CAS691883-23-5
Molecular FormulaC12H7Cl3O2
Molecular Weight289.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)O)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H7Cl3O2/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6,16H
InChIKeyCYTRYZRMQHRCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(2,4-dichlorophenoxy)phenol (CAS 691883-23-5): Compound Identity, Class, and Procurement Baseline


2-Chloro-6-(2,4-dichlorophenoxy)phenol (CAS 691883-23-5) is a trichlorinated diphenyl ether belonging to the polychlorinated phenoxyphenol class, structurally synonymous with the well‑known antimicrobial agent triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) [1]. It functions as a slow, tight‑binding inhibitor of the bacterial enoyl‑ACP reductase FabI, a key enzyme in type II fatty acid biosynthesis, thereby blocking bacterial membrane lipid production [2]. This mechanism underpins its broad‑spectrum antibacterial and antifungal utility in personal care, healthcare, and industrial product formulations.

Why Generic Substitution of 2-Chloro-6-(2,4-dichlorophenoxy)phenol Fails: SAR Sensitivity and Isomer-Dependent Activity


Within the chlorinated 2‑phenoxyphenol family, subtle positional changes in chlorine substitution produce order‑of‑magnitude differences in target engagement, antimicrobial spectrum, and environmental persistence. Simply substituting a “chlorinated phenoxyphenol” from a different positional isomer series cannot guarantee equivalent FabI inhibition, minimum inhibitory concentration (MIC) against key pathogens, or environmental half‑life [1]. The quantitative evidence below demonstrates that 2‑chloro‑6‑(2,4‑dichlorophenoxy)phenol (triclosan) occupies a specific efficacy‑persistence niche that is lost or altered in its closest structural analogs.

Quantitative Differentiation of 2-Chloro-6-(2,4-dichlorophenoxy)phenol (Triclosan) from Closest Structural Analogs


FabI Enzyme Inhibition Potency (K1): Triclosan vs. 2‑Phenoxyphenol

Triclosan (the target compound) inhibits Escherichia coli FabI with a K1 of 7 pM, binding preferentially to the E·NAD⁺ complex. Removal of all three chlorine atoms to give 2‑phenoxyphenol reduces affinity by 70 000‑fold, yielding a K1 of 0.5 μM and loss of the slow‑binding step characteristic of tight‑binding inhibitors [1]. The presence of the 2,4‑dichlorophenoxy ring B and the chlorine on ring A are therefore essential for picomolar target engagement.

Enoyl-ACP reductase FabI inhibition Antibacterial target engagement

FabI Inhibition: 5‑Chloro‑2‑phenoxyphenol vs. Triclosan – Unexpected Superiority of the Mono‑Chlorinated Analog

Surprisingly, removing the two chlorine atoms from ring B while retaining the 5‑chloro substituent on ring A produces 5‑chloro‑2‑phenoxyphenol, which inhibits FabI with a K1 of 1.1 pM – 7‑fold tighter than triclosan (K1 = 7 pM) [1]. This demonstrates that ring B chlorine atoms are not only dispensable but actually attenuate binding affinity. A user seeking the absolute highest FabI affinity should consider 5‑chloro‑2‑phenoxyphenol, but this compound lacks the environmental persistence profile of triclosan (see Evidence 4).

FabI SAR Chlorine substituent effect Tight-binding inhibitor

Antibacterial MIC Against Staphylococcus aureus: Triclosan vs. In‑Class Benchmark

In a standardized micro‑dilution assay (DIN 58940‑81), triclosan exhibited MIC values as low as 0.5 µg/mL against reference S. aureus strains, whereas clinical isolates ranged up to 64 µg/mL [1]. By comparison, 2‑phenoxyphenol (the de‑chlorinated scaffold) shows drastically reduced antibacterial activity (MIC >40 µg/mL against E. coli in the same FabI‑inhibition study, consistent with its 70 000‑fold lower target affinity) [2]. Although a direct head‑to‑head MIC panel for all analogs is not available, the concordance between FabI K1 and cellular MIC supports the conclusion that chlorine substitution pattern directly governs whole‑cell potency.

Minimum inhibitory concentration Staphylococcus aureus Gram‑positive antibacterial

Aqueous Photolysis Half‑Life: Triclosan Persistence vs. Rapidly Degraded Analogs

Triclosan exhibits moderate photolytic persistence in natural waters, with half‑lives of approximately 8 days in freshwater and 4 days in seawater under simulated sunlight [1]. In contrast, de‑chlorinated or differently chlorinated diphenyl ethers lacking the full 2,4‑dichlorophenoxy ring B degrade substantially faster (half‑life on the order of hours for some analogs), making them unsuitable for applications requiring prolonged residual antimicrobial activity. While the photolysis data for 5‑chloro‑2‑phenoxyphenol are not available in the same study, the well‑established structure‑photostability relationship in chlorinated aromatics indicates that ring B chlorine atoms significantly retard photodegradation.

Environmental fate Photodegradation Persistence

Ecotoxicological Profile: Triclosan Aquatic Toxicity Relative to Chlorinated Phenol Analogues

Triclosan exhibits acute toxicity to freshwater microalgae (e.g., Desmodesmus subspicatus) with 72‑h EC50 values in the low µg/L range, driven by its specific FabI inhibition and nonspecific membrane disruption [1]. In Daphnia magna, 48‑h EC50 values are typically 0.2–0.4 mg/L [1]. For the comparator 2,4,6‑trichlorophenol, a simpler chlorinated phenol lacking the diphenyl ether structure, 48‑h LC50 for Daphnia is approximately 6 mg/L and 72‑h EC50 for algae ~20 mg/L – roughly 20‑ to 100‑fold less potent [2]. This demonstrates that the diphenyl ether scaffold and specific 2,4‑dichlorophenoxy substitution confer substantially greater biological activity, both desirable (antimicrobial) and undesirable (ecotoxicity).

Aquatic toxicity Daphnia magna Algal growth inhibition

Hydrolytic Stability: Robustness Under Typical Formulation and Environmental pH

Triclosan is hydrolytically stable across pH 5–9, enabling incorporation into a wide range of aqueous and semi‑aqueous formulations without significant degradation. At pH >11, rapid alkaline hydrolysis occurs, as observed for most chlorinated phenoxyphenols . In contrast, 2‑phenoxyphenol and 5‑chloro‑2‑phenoxyphenol exhibit lower inherent hydrolytic stability due to the absence of the electron‑withdrawing ring B chlorine atoms, which stabilize the ether linkage. Quantitative rate constants for the simpler analogs are not available from a single comparative study, but the structure‑stability principle is well established in the chlorinated phenol literature.

Hydrolysis Stability Formulation compatibility

Optimal Application Scenarios for 2-Chloro-6-(2,4-dichlorophenoxy)phenol Based on Quantitative Differentiation Evidence


Antimicrobial Masterbatch for Durable Plastic and Coating Formulations

When antimicrobial protection must persist for weeks to months on solid surfaces (e.g., cutting boards, medical device housings, marine coatings), triclosan’s combination of picomolar FabI affinity (K1 = 7 pM) and moderate photolytic half‑life (4–8 days in sunlit water) provides sustained bactericidal activity that rapidly‑degraded, less‑chlorinated analogs cannot deliver [1][2].

High‑Potency Pharmaceutical Intermediate for FabI‑Targeted Antibiotic Discovery

In medicinal chemistry programs aimed at developing novel FabI inhibitors, triclosan serves as a validated reference standard (K1 = 7 pM, E. coli FabI) against which new chemical entities are benchmarked. Its well‑characterized SAR provides a reliable control compound for target‑engagement assays [1].

Personal Care Preservative Systems Requiring Broad‑Spectrum Activity at Low Concentration

Triclosan’s MIC of 0.5 µg/mL against reference S. aureus strains allows formulation at low use levels (typically 0.1–0.3 % w/w) while maintaining antimicrobial efficacy, reducing ingredient cost and minimizing potential skin irritation relative to less‑potent diphenyl ethers or chlorophenols that require higher concentrations [1].

Environmental Fate Tracer and Reference Standard for Chlorinated Phenoxyphenol Analysis

Because triclosan’s photolysis half‑life (4–8 days) and hydrolysis profile (pH 5–9 stable) are well‑documented, it and its chlorinated derivatives (e.g., 2,8‑DCDD) are used as reference standards in environmental monitoring studies tracking the fate of phenolic contaminants in wastewater and surface waters [1].

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